

Application Notes & Protocols: Standardization of Potassium Permanganate with Ferrous Ammonium Sulfate Dodecahydrate

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Compound of Interest

Compound Name: *Ferric ammonium sulfate dodecahydrate*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the standardization of potassium permanganate (KMnO_4) solution using ferrous ammonium sulfate dodecahydrate, also known as Mohr's salt $[(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}]$, as a primary standard. This redox titration is a fundamental analytical technique used to accurately determine the molarity of a potassium permanganate solution, which can subsequently be used as a titrant for the quantitative analysis of various substances in pharmaceutical and chemical research.

The reaction is based on the oxidation of ferrous ions (Fe^{2+}) to ferric ions (Fe^{3+}) by permanganate ions (MnO_4^-) in an acidic medium. The permanganate ion itself acts as an indicator, with the endpoint being the appearance of a persistent pale pink color due to the excess MnO_4^- ions.

Principle of the Reaction

The standardization is a redox titration where ferrous ammonium sulfate acts as the reducing agent and potassium permanganate is the oxidizing agent.^{[1][2]} The reaction is carried out in

the presence of dilute sulfuric acid to prevent the oxidation of ferrous ions by air and to provide the necessary acidic medium for the reduction of the permanganate ion.[3][4]

The overall balanced ionic equation for the reaction is: $\text{MnO}_4^- + 5\text{Fe}^{2+} + 8\text{H}^+ \rightarrow \text{Mn}^{2+} + 5\text{Fe}^{3+} + 4\text{H}_2\text{O}$ [4][5][6]

From the stoichiometry of this reaction, one mole of potassium permanganate reacts with five moles of ferrous ammonium sulfate.[6]

Experimental Protocols

- Potassium permanganate (KMnO_4)
- Ferrous ammonium sulfate dodecahydrate $[(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}]$ (Analytical Grade)
- Concentrated sulfuric acid (H_2SO_4)
- Distilled or deionized water
- Burette (50 mL)
- Pipette (20 mL or 25 mL)
- Volumetric flasks (250 mL, 1000 mL)
- Conical flasks (250 mL)
- Analytical balance
- Heating plate or water bath

1. Preparation of Approximately 0.02 M Potassium Permanganate Solution

- Accurately weigh approximately 3.2 g of potassium permanganate.
- Dissolve the KMnO_4 in 1000 mL of distilled water in a large beaker.
- Heat the solution to boiling for about an hour to oxidize any organic matter present in the water.[7]

- Allow the solution to cool and stand for 24-48 hours, protected from light.
- Carefully decant or filter the supernatant solution through a sintered glass funnel to remove any precipitated manganese dioxide (MnO_2).
- Store the standardized solution in a clean, dark glass bottle to prevent decomposition.[8]

2. Preparation of Standard 0.1 M Ferrous Ammonium Sulfate (FAS) Solution

- Accurately weigh approximately 9.8 g of pure ferrous ammonium sulfate dodecahydrate on an analytical balance.
- Transfer the weighed salt into a clean 250 mL volumetric flask.
- Add about 20 mL of dilute sulfuric acid to prevent the hydrolysis and aerial oxidation of the ferrous salt.[4]
- Add approximately 100 mL of distilled water and gently swirl the flask to dissolve the crystals completely.
- Once dissolved, make up the volume to the 250 mL mark with distilled water.
- Stopper the flask and invert it several times to ensure a homogeneous solution. This solution should be freshly prepared as ferrous solutions are susceptible to air oxidation.[9]
- Burette Preparation: Rinse a clean 50 mL burette with a small amount of the prepared potassium permanganate solution and then fill the burette with the same solution. Ensure that the tip of the burette is free of air bubbles. Record the initial burette reading, noting the top of the meniscus due to the intense color of the permanganate solution.[4]
- Pipetting FAS Solution: Pipette 20 mL (or 25 mL) of the standard ferrous ammonium sulfate solution into a clean 250 mL conical flask.[10]
- Acidification: Add approximately 20 mL of dilute (1 M) sulfuric acid to the conical flask containing the FAS solution. This provides the acidic medium necessary for the reaction.[3]
[4]

- Titration: Titrate the FAS solution with the potassium permanganate solution from the burette. Add the KMnO_4 solution dropwise while continuously swirling the conical flask.[11]
- Endpoint Determination: The permanganate solution will be decolorized as long as ferrous ions are present. The endpoint is reached when a single drop of the KMnO_4 solution produces a permanent pale pink color in the flask that persists for about 30 seconds.[3][4]
- Recording and Repetition: Record the final burette reading. Repeat the titration at least three times to obtain concordant readings (volumes that agree within ± 0.1 mL).[4][11]

Data Presentation

Trial No.	Volume of FAS Solution (V_1) (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of KMnO_4 Used (V_2) (mL)
1	20.0			
2	20.0			
3	20.0			
Concordant Volume				

Calculations

The molarity of the potassium permanganate solution can be calculated using the following formula derived from the stoichiometry of the reaction:

$$M_1V_1 / n_1 = M_2V_2 / n_2$$

Where:

- M_1 = Molarity of the Ferrous Ammonium Sulfate (FAS) solution
- V_1 = Volume of the FAS solution used
- n_1 = Stoichiometric coefficient of FAS (which is 5)

- M_2 = Molarity of the Potassium Permanganate (KMnO_4) solution
- V_2 = Concordant volume of the KMnO_4 solution used
- n_2 = Stoichiometric coefficient of KMnO_4 (which is 1)

Therefore, the molarity of the KMnO_4 solution (M_2) is:

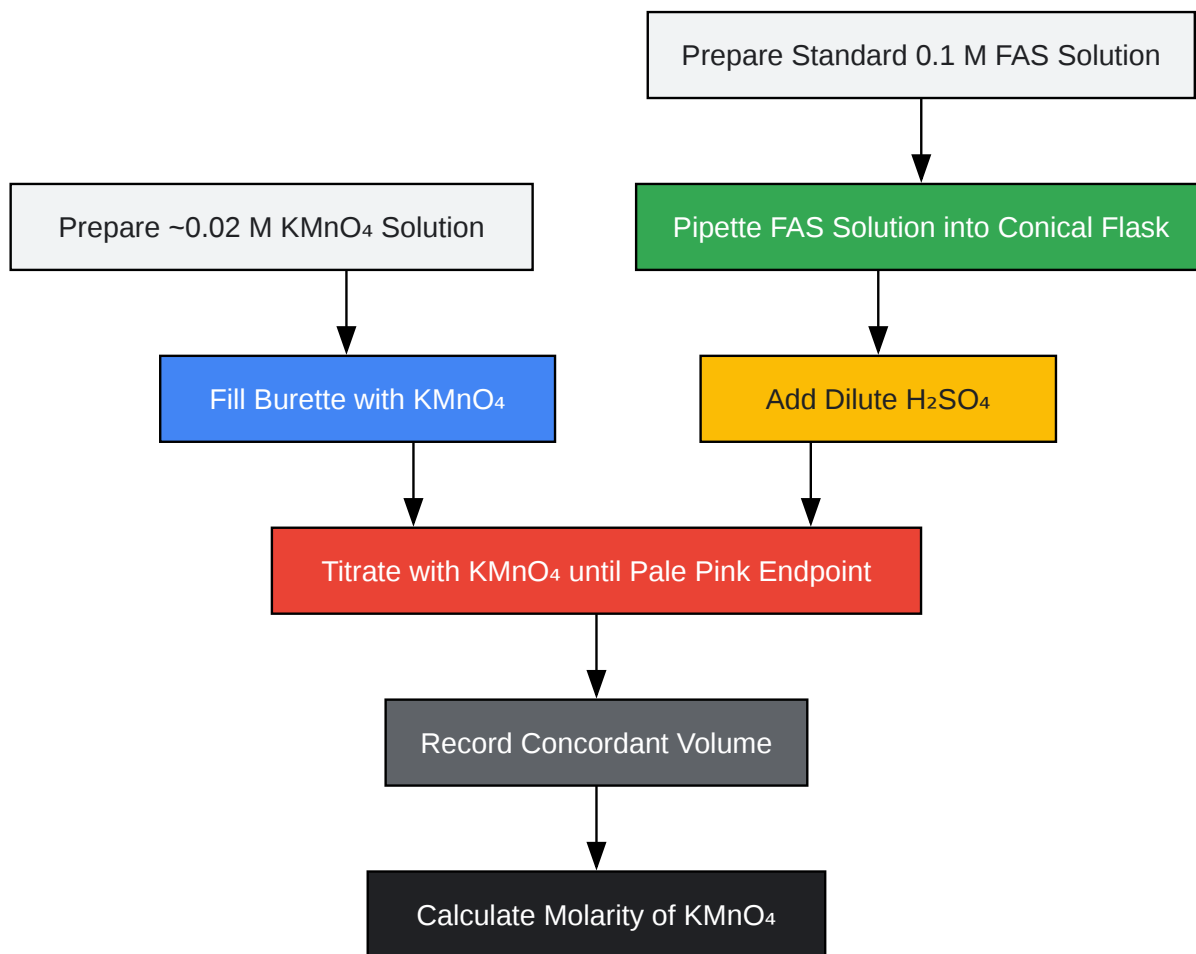
$$M_2 = (M_1 \times V_1 \times n_2) / (V_2 \times n_1)$$

Example Calculation:

If the molarity of the FAS solution (M_1) is 0.1 M, the volume of FAS solution (V_1) is 20.0 mL, and the concordant volume of KMnO_4 solution (V_2) is 19.5 mL:

$$M_2 = (0.1 \text{ M} \times 20.0 \text{ mL} \times 1) / (19.5 \text{ mL} \times 5) = 0.0205 \text{ M}$$

Experimental Workflow Diagram



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Caption: Workflow for KMnO_4 Standardization.

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